molecular formula C15H22N2O3S B4623248 N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4623248
M. Wt: 310.4 g/mol
InChI Key: SGNDVTZOWHMFMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including solid-phase synthesis techniques and reactions with amines and chlorides to yield various derivatives. For instance, a study by Luo and Huang (2004) detailed the solid-phase synthesis of N-p-Methylbenzyl benzamide, a compound with structural similarities, highlighting the method's efficiency in yielding targeted compounds (Luo & Huang, 2004).

Molecular Structure Analysis

The molecular structure of synthesized compounds can be elucidated using techniques such as single-crystal X-ray diffraction. Luo and Huang (2004) determined the crystal structure of a synthesized compound, providing insights into the molecular arrangements and interactions within the crystal (Luo & Huang, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Vinaya et al. (2009) explored the synthesis and antimicrobial activity of piperidine derivatives, revealing the impact of substitutions on the benzhydryl and sulfonamide rings on antibacterial activity (Vinaya et al., 2009).

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The synthesis and structural characterization of compounds similar to N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide are fundamental aspects of organic and medicinal chemistry research. A study by Luo and Huang (2004) discusses the solid-phase synthesis of N-p-Methylbenzyl benzamide, a compound with structural similarities, and its crystal structure analysis, offering insights into molecular design and synthesis strategies (Luo & Huang, 2004). This research underscores the importance of crystal structure determination in understanding compound properties and guiding the synthesis of novel derivatives.

Potential Biological Activities

Research in medicinal chemistry explores the biological activities of compounds structurally related to N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. For instance, Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, evaluating them for positive inotropic activity. Among these derivatives, specific compounds showed promising activity, suggesting potential applications in treating cardiovascular diseases (Liu et al., 2009).

Additionally, the exploration of sulfone and sulfonyl-containing compounds in the development of novel therapeutic agents is highlighted by Baumgarth, Beier, and Gericke (1997), who investigated (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives as Na+/H+ antiporter inhibitors, aiming to identify adjunctive therapies for acute myocardial infarction. This research illustrates the diverse potential of sulfone derivatives in addressing critical health issues (Baumgarth et al., 1997).

properties

IUPAC Name

N-methyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-4-3-5-13(10-12)11-21(19,20)17-8-6-14(7-9-17)15(18)16-2/h3-5,10,14H,6-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNDVTZOWHMFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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